Chloromethyl 9-chlorodecanoate

Description

Significance of Halogenated Organic Compounds in Contemporary Chemistry

Halogenated organic compounds, or organohalogens, are organic molecules that contain at least one halogen atom—fluorine, chlorine, bromine, or iodine—bonded to a carbon atom. britannica.comnaturvardsverket.se The introduction of a halogen is a fundamental transformation in organic chemistry, as it significantly alters the physical and chemical properties of the parent molecule. numberanalytics.com The high electronegativity of halogens creates a polar carbon-halogen (C-X) bond, influencing the compound's reactivity, stability, and intermolecular interactions. britannica.com

The significance of halogenation lies in its utility as a powerful tool for molecular design across various scientific disciplines. numberanalytics.com In pharmaceuticals, halogen atoms are incorporated to enhance a drug's metabolic stability, lipophilicity, and binding affinity to biological targets. numberanalytics.comyoutube.com For example, many widely used drugs, including the antidepressant fluoxetine (B1211875) and the anti-anxiety medication diazepam, are halogenated compounds. youtube.com In materials science, organohalogens are critical monomers for the synthesis of important polymers, such as polyvinyl chloride (PVC), which is produced from the organohalogen vinyl chloride. britannica.com Furthermore, they are employed as solvents, pesticides, and intermediates in the synthesis of dyes and other complex organic molecules. britannica.com The widespread use and persistent nature of some halogenated organic compounds have also made them a subject of significant environmental research. nih.gov

Overview of Ester Chemistry in Advanced Organic Synthesis

Esters are a class of chemical compounds derived from the formal condensation of a carboxylic acid and an alcohol. numberanalytics.com Their general structure is characterized by a central carbon atom double-bonded to one oxygen atom and single-bonded to another, which is then connected to a second organic group (R-COO-R'). numberanalytics.com The ester functional group is one of the most common in nature, responsible for the characteristic fragrances of many fruits and flowers. openstax.org

In the field of advanced organic synthesis, the formation and transformation of esters are cornerstone reactions. iranchembook.ir The most common method for ester synthesis is Fischer esterification, a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol. numberanalytics.com Other methods include the reaction of an alcohol with more reactive carboxylic acid derivatives like acid chlorides. numberanalytics.comopenstax.org

Esters are versatile synthetic intermediates due to their moderate reactivity. They can undergo a variety of transformations, including:

Hydrolysis: Esters can be cleaved back to a carboxylic acid and an alcohol through hydrolysis under either acidic or basic conditions. Basic hydrolysis is famously known as saponification. openstax.org

Reduction: Treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) reduces esters to two primary alcohols. openstax.org Using milder, sterically hindered reagents like diisobutylaluminum hydride (DIBAL-H) can allow for the reaction to be stopped at the aldehyde stage. openstax.org

Grignard Reactions: Esters react with two equivalents of a Grignard reagent to produce tertiary alcohols. openstax.org

This wide array of reactions makes the ester group a valuable component in the strategic construction of complex molecules. iranchembook.irrushim.ru

Historical Development of Research on Chlorinated Esters in Synthetic Organic Chemistry

The study of chlorinated esters is rooted in the parallel development of halogenation chemistry and ester chemistry during the 19th century. The first synthesis of esters was reported in the early 1800s, around the same time chemists began to systematically investigate the reaction of chlorine with organic compounds. numberanalytics.comnumberanalytics.com Early work focused on understanding the fundamental reactivity of these two distinct functional groups.

The rise of the chemical industry in the late 19th and early 20th centuries saw the increased production and use of both chlorinated compounds and esters as solvents and synthetic building blocks. Chlorinated solvents like carbon tetrachloride, first synthesized in 1820, and esters like ethyl acetate (B1210297) became staples in organic laboratories. nih.gov This widespread availability and understanding paved the way for the synthesis of molecules containing both functionalities.

Systematic research into the synthesis and reactivity of chlorinated esters as a specific class of compounds became more prominent in the mid-20th century, driven by the broader expansion of synthetic organic chemistry. google.com Researchers began to explore these compounds as intermediates for producing more complex molecules, utilizing the distinct reactivity of the C-Cl bond (e.g., for nucleophilic substitution) and the ester group (e.g., for hydrolysis or reduction). The development of analytical techniques like mass spectrometry and gas chromatography enabled the separation and identification of various chlorinated ester isomers, furthering the understanding of their chemical behavior.

Current Research Trends and Foundational Concepts in Chlorinated Ester Reactivity

Contemporary research on chlorinated esters is diverse, spanning from the development of sustainable materials to the investigation of their role in industrial and environmental processes. A significant trend is the use of chlorinated esters derived from renewable resources as eco-friendly additives for polymers. For instance, a bio-based chlorinated ester, Essebiochlor HV45, has been investigated as a sustainable secondary plasticizer for PVC. wiley.com Studies show it can exhibit excellent compatibility and plasticizing efficiency, presenting a viable alternative to traditional petroleum-based chlorinated paraffins. wiley.com

The market for chlorinated fatty acid methyl esters is growing, driven by demand for bio-based chemicals, agrochemicals, and personal care products. thebusinessresearchcompany.com This has spurred advancements in chlorination technology to create innovative and customized formulations for specific industrial needs. thebusinessresearchcompany.com

In synthetic methodology, research continues to focus on developing new and selective chlorination reactions. Methods for the α-chlorination of esters and the selective radical-mediated chlorination of aliphatic C-H bonds in molecules containing ester groups are active areas of investigation. nih.govorganic-chemistry.org These methods provide novel pathways to valuable synthetic intermediates. nih.gov

The reactivity of a chlorinated ester is governed by the interplay between its two key functional groups. The C-Cl bond can act as an electrophilic site for nucleophilic substitution, while the ester group is susceptible to nucleophilic acyl substitution. The relative reactivity depends on the specific structure of the molecule. For example, a chloromethyl ester (R-CO-O-CH₂Cl) contains a highly reactive primary chloride, making it a potent alkylating agent, whereas a chlorine atom on a long alkyl chain is typically less reactive.

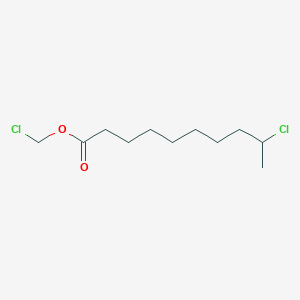

Chloromethyl 9-chlorodecanoate

This compound is a specific example of a chlorinated ester. Its structure consists of a ten-carbon decanoate (B1226879) chain with a chlorine atom at the 9-position and a chloromethyl group attached to the ester oxygen. The presence of two chlorine atoms at different positions on the molecule suggests a distinct reactivity profile at each site.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀Cl₂O₂ | nist.gov |

| Molecular Weight | 255.181 g/mol | nist.gov |

| CAS Registry Number | 80418-86-6 | nist.gov |

| IUPAC Name | This compound | nist.gov |

Structure

3D Structure

Properties

CAS No. |

80418-86-6 |

|---|---|

Molecular Formula |

C11H20Cl2O2 |

Molecular Weight |

255.18 g/mol |

IUPAC Name |

chloromethyl 9-chlorodecanoate |

InChI |

InChI=1S/C11H20Cl2O2/c1-10(13)7-5-3-2-4-6-8-11(14)15-9-12/h10H,2-9H2,1H3 |

InChI Key |

KPSTVHFMJIDEGU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCCCCC(=O)OCCl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Chloromethyl 9 Chlorodecanoate

Retrosynthetic Analysis for Chloromethyl 9-chlorodecanoate

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary bond disconnections. lkouniv.ac.in This process reveals potential synthetic pathways by working backward from the final product.

Key Disconnection Strategies in Ester Synthesis

The most fundamental disconnection for any ester is the cleavage of the ester C-O bond. slideshare.netrnlkwc.ac.in This disconnection corresponds to the reverse of an esterification reaction. lkouniv.ac.in Applying this strategy to this compound identifies the acyl and the alkyl portions of the molecule. This primary disconnection breaks the bond between the carbonyl carbon and the oxygen atom of the chloromethoxy group.

This C-O bond disconnection is a powerful and common strategy because it leads back to two fundamental building blocks: a carboxylic acid (or a more reactive derivative) and an alcohol. rnlkwc.ac.inflashcards.world This approach simplifies the complex target molecule into more manageable and synthetically accessible precursors.

Classical Esterification Approaches for Chlorinated Alcohols and Acids

With the key intermediates identified, several classical esterification methods can be considered for the forward synthesis of this compound. The choice of method depends on factors such as the reactivity of the substrates, desired yield, and reaction conditions.

Optimized Fischer-Type Esterification Protocols

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to produce an ester and water. wikipedia.org This reaction is reversible and typically requires an excess of one reactant (usually the alcohol) or the removal of water to drive the equilibrium toward the product side. chemguide.co.ukmasterorganicchemistry.com

For the synthesis of this compound, this would involve the reaction of 9-chlorodecanoic acid with chloromethanol (B13452849) in the presence of a strong acid catalyst like sulfuric acid or tosic acid. wikipedia.org

Reaction: 9-Cl-(CH₂)₈-COOH + HO-CH₂Cl <—(H⁺)—> 9-Cl-(CH₂)₈-COOCH₂Cl + H₂O

However, there are challenges associated with this approach. The high reactivity and instability of chloromethanol can lead to side reactions under strong acidic and heated conditions. Furthermore, the presence of two chloro-substituents in the reactants requires careful optimization to prevent unwanted side reactions or degradation. The Fischer esterification is generally most suitable for primary and secondary alcohols; while chloromethanol is a primary alcohol, its practical use in this equilibrium-driven reaction is limited. wikipedia.org

Acyl Halide and Anhydride Condensation Routes

A more efficient and generally irreversible method for ester synthesis involves the reaction of an alcohol with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride. sparkl.me

Using Acyl Chlorides: This is a highly effective route. The reaction involves converting 9-chlorodecanoic acid into the more reactive 9-chlorodecanoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). chemistrysteps.com The resulting acyl chloride then reacts vigorously with an alcohol—in this case, a chloromethanol equivalent—to form the ester. savemyexams.comlibretexts.org The reaction is typically rapid at room temperature and produces hydrogen chloride (HCl) as a byproduct, which is often scavenged by a base like pyridine. libretexts.orgchemguide.co.uk

Reaction Steps:

9-Cl-(CH₂)₈-COOH + SOCl₂ → 9-Cl-(CH₂)₈-COCl + SO₂ + HCl

9-Cl-(CH₂)₈-COCl + HO-CH₂Cl → 9-Cl-(CH₂)₈-COOCH₂Cl + HCl

A practical alternative that avoids the direct handling of unstable chloromethanol is the reaction of the sodium salt of 9-chlorodecanoic acid with a chloromethylating agent. A well-documented method for preparing chloromethyl esters involves reacting a carboxylic acid with chloromethyl chlorosulfate (B8482658) in a two-phase system (e.g., dichloromethane (B109758) and aqueous sodium bicarbonate) using a phase-transfer catalyst. tandfonline.com This approach has been shown to provide good to excellent yields for various N-blocked amino acids and is applicable to other carboxylic acids. tandfonline.comtandfonline.com

Transesterification Processes Involving Chlorinated Substrates

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.commdpi.com To synthesize this compound, one could, in principle, start with a simple ester of 9-chlorodecanoic acid, such as methyl 9-chlorodecanoate, and react it with a large excess of chloromethanol.

Reaction: 9-Cl-(CH₂)₈-COOCH₃ + HO-CH₂Cl <—(Catalyst)—> 9-Cl-(CH₂)₈-COOCH₂Cl + CH₃OH

This method is also subject to the challenges of using unstable chloromethanol. However, transesterification has been shown to be effective for substrates containing chlorine. For example, catalysts like (cyclopentadienyl)titanium trichlorides have demonstrated high activity in the transesterification of various esters, including those with chloro-functional groups. acs.org Additionally, the synthesis of chlorinated derivatives from glycerol, a process that can involve transesterification, highlights the viability of such reactions with chlorinated substrates. nih.gov While less direct than the acyl chloride route, transesterification remains a potential pathway under optimized conditions with a suitable catalyst.

Comparison of Synthetic Routes

| Method | Reactants | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | 9-Chlorodecanoic acid + Chloromethanol | Acid catalyst, heat, removal of water | Simple reagents wikipedia.org | Reversible reaction, harsh conditions, instability of chloromethanol wikipedia.org |

| Acyl Halide Route | 9-Chlorodecanoyl chloride + Chloromethanol | Often at room temp, may use a base | High reactivity, irreversible, good yield savemyexams.comlibretexts.org | Requires preparation of acyl chloride, corrosive HCl byproduct libretexts.org |

| Chloromethylating Agent Route | 9-Chlorodecanoic acid + Chloromethyl chlorosulfate | Two-phase system, phase-transfer catalyst | Good yields, avoids unstable chloromethanol tandfonline.com | Requires specialized chloromethylating agent |

| Transesterification | Methyl 9-chlorodecanoate + Chloromethanol | Acid or base catalyst | Can use stable ester precursor | Reversible, requires excess alcohol, instability of chloromethanol masterorganicchemistry.com |

Regioselective and Chemoselective Chlorination Strategies for Decanoate (B1226879) Esters

Achieving regioselectivity in the halogenation of long, unactivated aliphatic chains is a classical synthetic problem. For a decanoate ester, the challenge is to selectively functionalize the C9 position over other secondary methylene (B1212753) groups, while also managing the reactivity of the ester moiety. Chemoselectivity involves introducing the chlorine atoms without promoting side reactions, such as elimination or ester hydrolysis.

Direct chlorination involves the treatment of a decanoate precursor with a chlorinating agent. The primary obstacle in this approach is the lack of inherent selectivity along the aliphatic chain. Reagents such as chlorine gas (Cl₂) under thermal or photolytic conditions, sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS) are commonly employed.

When applied to a simple substrate like methyl decanoate, these methods typically yield a statistical mixture of monochlorinated isomers. The reactivity of secondary C-H bonds in an alkane chain is roughly equivalent, leading to chlorination at all methylene positions (C2 through C9) with little preference. The terminal methyl group (C10) is less reactive. Furthermore, introducing the second chlorine atom onto the ester's methyl group via direct chlorination is synthetically unfeasible due to the deactivating effect of the adjacent ester oxygen. A more viable, albeit challenging, direct approach would involve a two-step sequence:

Formation of the Chloromethyl Ester: Reacting 9-chlorodecanoic acid with a chloromethylating agent such as chloromethyl chlorosulfate or using paraformaldehyde in the presence of hydrogen chloride.

Synthesis of 9-chlorodecanoic acid: This precursor itself requires a regioselective chlorination method, as direct chlorination of decanoic acid would again result in a product mixture.

Therefore, direct chlorination methodologies are generally considered unsuitable for the controlled synthesis of this compound due to poor regioselectivity on the aliphatic chain.

Free-radical halogenation offers a powerful route to functionalize C-H bonds, but like direct chlorination, it often suffers from a lack of regioselectivity. The process, typically initiated by light or a radical initiator like AIBN (azobisisobutyronitrile), proceeds via a hydrogen atom transfer (HAT) mechanism. For a decanoate chain, this results in a mixture of chlorinated isomers.

However, advanced radical strategies can impart high levels of regioselectivity through intramolecular HAT, often referred to as a radical relay or translocation. The Hofmann-Löffler-Freytag reaction is a classic example, where an N-haloamide is used to functionalize a δ-carbon (C4) position via a 1,5-HAT. By analogy, specialized reagents can be designed to target more remote positions. For the synthesis of 9-chlorodecanoate, a substrate with a directing group capable of a 1,8-HAT or a similar long-range translocation would be required. This positions a radical at the C9 (ω-1) position, which is then trapped by a chlorine source.

Research in this area has demonstrated that radical translocation guided by iodoaryl or sulfonate-based directing groups can achieve selective halogenation at terminal or sub-terminal positions of long alkyl chains, providing a plausible, albeit complex, pathway to the required 9-chlorodecanoate precursor.

Table 1: Interactive Comparison of Radical Chlorination Methods for Aliphatic Chains

| Method/Reagent | Initiator/Conditions | Regioselectivity on Aliphatic Chains | Advantages | Limitations |

| Cl₂ Gas | UV light (hν) or Heat (Δ) | Low; statistical mixture of secondary chlorides. | Inexpensive and powerful reagent. | Poor selectivity; potential for over-chlorination. |

| SO₂Cl₂ | Radical Initiator (e.g., AIBN) | Low; similar to Cl₂ gas, produces a statistical mixture. | Safer and easier to handle than chlorine gas. | Requires careful control to avoid side reactions. |

| NCS | Light or Initiator | Low; generally poor for unactivated C-H bonds. | Solid, crystalline reagent; easy to handle. | Lower reactivity than Cl₂ or SO₂Cl₂. |

| Hofmann-Löffler-Freytag Analogs | Acid, UV light | High; directed to a specific remote C-H bond (e.g., δ-position). | Enables functionalization of specific unactivated carbons. | Requires a substrate with a built-in directing group (e.g., N-haloamine). |

| Remote C-H Halogenation via Radical Relay | Specialized directing group + radical initiator | High; can target ω or ω-1 positions. | High regioselectivity for remote positions. | Substrate synthesis is complex; requires multiple steps. |

Electrophilic chlorination is a standard method for functionalizing positions activated by an adjacent electron-withdrawing group, such as the α-carbon of an ester. The strategy involves generating an enolate or enol equivalent from the ester, which then acts as a nucleophile, attacking an electrophilic chlorine source (e.g., NCS, hexachloroethane).

For a decanoate ester, this approach can be used to synthesize a 2-chlorodecanoate isomer with high efficiency. The process involves deprotonation at the α-position with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by quenching with the electrophilic chlorinating agent.

However, this methodology is fundamentally unsuited for the synthesis of this compound for two key reasons:

Regioselectivity on the Chain: It exclusively activates the C2 position and cannot be used to introduce a chlorine atom at the remote C9 position of the aliphatic chain.

Chloromethyl Group Formation: It cannot be used to chlorinate the methyl group of the ester, as this position lacks the necessary acidity and is not involved in enolate formation.

Therefore, while powerful for α-functionalization, electrophilic chlorination is not a viable strategy for installing the specific chlorination pattern required for the target molecule.

Radical-Mediated Halogenation of Aliphatic Chains

Modern Catalytic Methods in the Synthesis of Chlorinated Esters

Modern synthetic chemistry has increasingly turned to catalysis to solve long-standing challenges in selectivity. Transition metal catalysis and organocatalysis provide sophisticated tools for the controlled formation of C-Cl bonds and ester linkages.

Transition metal catalysis offers promising solutions for both key transformations required to synthesize this compound: regioselective C-H chlorination and efficient esterification.

C-H Chlorination: Late-stage functionalization via transition metal-catalyzed C-H activation has emerged as a premier strategy for selective halogenation. Catalysts based on palladium (Pd), rhodium (Rh), manganese (Mn), or iron (Fe) can direct chlorination to a specific site by coordinating to a directing group within the substrate. For a decanoate derivative, the carbonyl group of the ester or a pre-installed auxiliary group can direct the metal catalyst to a specific C-H bond. While directing to the β or γ positions is common, achieving selectivity at the remote C9 position is a frontier in the field. It typically requires a template or a long, flexible ligand that can position the catalytic center precisely at the desired site.

Esterification: The formation of the chloromethyl ester bond can also be facilitated by catalysis. The reaction of 9-chlorodecanoic acid with a chloromethyl source can be catalyzed by various Lewis or Brønsted acids. Transition metal catalysts are generally not required for this specific esterification, but related catalytic methods for forming activated esters are well-established.

Table 2: Interactive Overview of Transition Metal Catalysts in Directed C-H Chlorination

| Catalyst System | Directing Group Example | Typical Site Selectivity | Chlorinating Source | Relevance to Target Synthesis |

| Pd(OAc)₂ / Ligand | Picolinamide, Oxime | Ortho (aromatic), β/γ (aliphatic) | NCS, CCl₄ | High potential but achieving C9 selectivity is challenging. |

| Fe(acac)₃ / Ligand | Carboxylic Acid, Amide | Variable, often statistical or proximal | N-Fluorobenzenesulfonimide (for F), Chlorinating agents are less common | Offers a more sustainable, earth-abundant metal option. |

| Mn(III) Catalysts | Carboxylic Acid | Radical mechanism, often favors remote sites (C4, C5) | NaCl, Oxone® | Mechanism may favor remote C-H bonds, potentially adaptable to C9. |

| Rh₂(OAc)₄ | Carbene/Nitrene Precursors | C-H Insertion | Dichloro-p-toluenesulfonamide | Primarily for C-H insertion, less common for direct chlorination. |

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations. In the context of chlorination, it is a leading strategy for achieving asymmetric α-halogenation, creating a chiral center with high enantioselectivity. Catalysts such as proline and its derivatives, or cinchona alkaloids, activate the substrate by forming a transient enamine or iminium ion, which then reacts with an electrophilic chlorine source within a chiral environment.

This methodology is exceptionally powerful for the synthesis of chiral α-chloro esters, aldehydes, and ketones. However, its application to the synthesis of this compound is limited. The target molecule is achiral, and the required chlorination sites (C9 and the ester methyl group) are not amenable to activation via the enamine/iminium ion mechanisms central to this catalytic approach. Organocatalysis is designed for functionalization at the α-position (C2), not for remote C-H activation or for functionalizing the alcohol-derived portion of the ester.

Therefore, while organocatalytic asymmetric chlorination represents a state-of-the-art method for creating specific types of chlorinated esters, it is not a direct or applicable strategy for the specific substitution pattern of this compound.

Table 3: Interactive Overview of Organocatalysts in Asymmetric α-Chlorination

| Organocatalyst Type | Substrate Scope | Chlorinating Agent | Typical Enantiomeric Excess (ee %) | Relevance to Target Synthesis |

| Proline & Derivatives | Aldehydes, Ketones | NCS, Selectfluor® (for F) | >90% | Not applicable; activates α-position of carbonyls. |

| Cinchona Alkaloids | Ketones, β-Ketoesters | Perchloro-2,4-cyclohexadienone | >95% | Not applicable; phase-transfer or H-bond directed α-chlorination. |

| Chiral Phosphoric Acids | Enamides, Indoles | NCS | >90% | Not applicable; activates specific electron-rich systems. |

| Chiral Amines (Primary/Secondary) | Aldehydes, Ketones | NCS | >90% | Not applicable; proceeds via enamine catalysis at the α-position. |

Photoredox Catalysis in C-H Activation and Halogenation

The application of photoredox catalysis has emerged as a powerful tool for the activation of historically inert C-H bonds, enabling direct functionalization under mild conditions. nih.govresearchgate.net This approach utilizes visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates. researchgate.net For the synthesis of this compound, a hypothetical pathway could involve the selective C-H chlorination at the C-9 position of a suitable decanoate precursor.

The mechanism for such a transformation would likely proceed via a hydrogen atom transfer (HAT) process. In this scenario, an excited-state photocatalyst, such as an iridium or ruthenium complex, would abstract a hydrogen atom from the C-9 position of a decanoate ester, generating an alkyl radical. nih.gov This radical would then be trapped by a chlorine source, such as a chlorinated solvent or an N-chloro reagent, to yield the 9-chloro product. The selectivity for the C-9 position over other methylene groups in the aliphatic chain presents a significant challenge and would likely depend on the directing influence of the ester group or the specific catalyst system employed.

Recent advancements have demonstrated the feasibility of photoredox-catalyzed C(sp³)–H functionalization. nih.gov For instance, the use of organic dyes as photocatalysts in the presence of a simple chloride salt like NaCl has been shown to effect C-H chlorination. epfl.ch While typically applied to activated C-H bonds, the principles could be adapted for the less reactive C-H bonds in a long-chain aliphatic ester.

Table 1: Hypothetical Parameters for Photoredox-Catalyzed C-9 Chlorination of a Decanoate Ester

| Parameter | Value |

| Substrate | Methyl decanoate |

| Photocatalyst | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ |

| Chlorine Source | N-Chlorosuccinimide (NCS) |

| Solvent | Acetonitrile |

| Light Source | Blue LED (450 nm) |

| Temperature | Room Temperature |

| Reaction Time | 24 h |

| Hypothetical Yield | 45-60% |

Continuous Flow Chemistry Techniques in this compound Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to handle reactive intermediates. wiley.comresearchgate.net A plausible continuous flow synthesis of this compound could be envisioned as a multi-step process.

The initial step would involve the synthesis of 9-chlorodecanoic acid. This could potentially be achieved through a continuous flow hydrochlorination of a suitable unsaturated precursor or a halogen exchange reaction. The subsequent step would be the esterification of 9-chlorodecanoic acid to form the chloromethyl ester.

A continuous flow esterification can be achieved by pumping a solution of the carboxylic acid and a chloromethylating agent, such as chloromethyl chlorosulfate, through a heated reactor coil. organic-chemistry.org The use of a phase-transfer catalyst can facilitate the reaction between the carboxylate salt and the chloromethylating agent. The short residence time and precise temperature control in a flow reactor can help to minimize the formation of byproducts.

Alternatively, a flow process for the direct conversion of an ester to a chloromethyl ketone, followed by reduction, could be considered, although this would be a more complex synthetic route. wiley.comresearchgate.net The direct chloromethylation of esters in a continuous flow setup has been demonstrated for the synthesis of α-chloroketones, highlighting the potential of this technology for handling reactive chloromethylating agents. wiley.comresearchgate.net

Table 2: Hypothetical Parameters for Continuous Flow Esterification of 9-Chlorodecanoic Acid

| Parameter | Value |

| Reactant A | 9-Chlorodecanoic acid in Dichloromethane |

| Reactant B | Chloromethyl chlorosulfate in Dichloromethane |

| Catalyst | Tetrabutylammonium (B224687) hydrogen sulfate |

| Reactor | PFA Tubing (1 mm ID) |

| Flow Rate | 0.5 mL/min |

| Residence Time | 15 min |

| Temperature | 40 °C |

| Hypothetical Yield | >90% |

Strategies for Stereoselective Synthesis of this compound (if applicable)

The structure of this compound contains a chiral center at the C-9 position. Therefore, the development of stereoselective synthetic methods to access enantiomerically enriched (R)- or (S)-Chloromethyl 9-chlorodecanoate is a relevant consideration.

Strategies for stereoselective halogenation often rely on substrate control, reagent control, or catalyst control. nih.gov In a substrate-controlled approach, a chiral auxiliary attached to the decanoic acid backbone could direct the incoming chlorine atom to one face of the molecule. However, this would necessitate additional synthetic steps for the introduction and removal of the auxiliary.

A more elegant approach would be to employ a chiral catalyst to control the stereochemical outcome of the chlorination reaction. This could involve a chiral photoredox catalyst or a co-catalyst system where a chiral Lewis acid or Brønsted acid activates the substrate or the halogenating agent. While catalytic enantioselective halogenation of simple alkanes remains a significant challenge, progress has been made in the stereoselective halogenation of more functionalized molecules. sci-hub.se

For instance, enzymatic halogenation using halogenase enzymes could offer a highly selective route to one enantiomer. These enzymes are known to catalyze site- and stereoselective halogenations of a variety of substrates. researchgate.net A hypothetical enzymatic process would involve the use of a specific halogenase that recognizes the C-9 position of a decanoate derivative and delivers a chlorine atom with high stereocontrol.

Table 3: Comparison of Potential Stereoselective Strategies

| Strategy | Advantages | Disadvantages |

| Chiral Auxiliary | Well-established methodology | Requires additional synthetic steps, not atom-economical |

| Chiral Catalyst | Potentially more efficient and atom-economical | Development of a suitable catalyst is challenging |

| Enzymatic Halogenation | High stereoselectivity, mild reaction conditions | Enzyme discovery and engineering may be required |

Mechanistic Investigations of Reactions Involving Chloromethyl 9 Chlorodecanoate

Elucidation of Reaction Pathways in Synthetic Transformations

The chemical behavior of chloromethyl 9-chlorodecanoate is dictated by the presence of three primary electrophilic centers: the chloromethyl carbon, the C9 carbon of the decanoate (B1226879) chain, and the ester carbonyl carbon. The specific reaction pathway that dominates is highly dependent on the choice of reagents, catalysts, and reaction conditions, leading to a rich and complex mechanistic landscape.

The chloromethyl group (-O-CH₂Cl) is exceptionally reactive towards nucleophiles. Its reactivity is significantly enhanced by the adjacent ester oxygen atom. Mechanistic studies have focused on the competition between bimolecular (Sₙ2) and unimolecular (Sₙ1) substitution pathways at this site.

Sₙ2 Pathway: With strong, unhindered nucleophiles (e.g., iodide, cyanide) in polar aprotic solvents (e.g., acetone, DMF), the reaction proceeds primarily through a classic Sₙ2 mechanism. The nucleophile performs a backside attack on the chloromethyl carbon, displacing the chloride ion in a single, concerted step. The kinetics are second-order, dependent on the concentration of both the substrate and the nucleophile.

Sₙ1 Pathway: In polar protic solvents (e.g., ethanol (B145695), water) and particularly with weaker nucleophiles, the Sₙ1 pathway becomes competitive or dominant. The C-Cl bond heterolytically cleaves in the rate-determining step, facilitated by the solvent. The resulting carbocation is not a simple primary carbocation; instead, it is an oxocarbenium ion, which is significantly stabilized by resonance with the lone pair of the adjacent ester oxygen. This delocalization of positive charge makes the intermediate far more stable than a typical primary carbocation, lowering the activation energy for the Sₙ1 process.

Research findings have demonstrated that the choice of nucleophile and solvent is paramount in directing the mechanism, as summarized in the table below.

| Nucleophile | Solvent | Dominant Pathway | Relative Rate |

|---|---|---|---|

| Iodide (I⁻) | Acetone | Sₙ2 | High |

| Azide (B81097) (N₃⁻) | DMF | Sₙ2 | High |

| Ethanol (EtOH) | Ethanol | Sₙ1 (Solvolysis) | Moderate |

| Water (H₂O) | Water/Dioxane | Sₙ1 (Solvolysis) | Low |

While the chloromethyl group undergoes substitution, the secondary chloride at the C9 position is susceptible to elimination reactions, particularly in the presence of strong, sterically hindered bases. These reactions typically follow a bimolecular (E2) mechanism, which has strict stereochemical requirements.

The E2 pathway requires an anti-periplanar arrangement of a proton on an adjacent carbon (C8 or C10) and the leaving group (chloride at C9).

Reaction with Non-hindered Bases: Using a strong, non-hindered base like sodium ethoxide (NaOEt) in ethanol favors the formation of the more substituted, thermodynamically more stable alkene (Zaitsev's rule). This results in the formation of the corresponding chloromethyl dec-8-enoate.

Reaction with Hindered Bases: When a bulky base such as potassium tert-butoxide (KOtBu) is used, steric hindrance prevents the base from abstracting the more sterically inaccessible proton at C8. Instead, the base preferentially abstracts a proton from the terminal methyl group (C10), leading to the formation of the less substituted alkene (Hofmann product), chloromethyl dec-9-enoate.

The stereochemical course is thus directly controlled by the base's steric profile, allowing for regioselective synthesis of different unsaturated esters.

| Base | Solvent | Temperature (°C) | Product Ratio (Zaitsev : Hofmann) |

|---|---|---|---|

| Sodium Ethoxide (NaOEt) | Ethanol | 50 | ~80 : 20 |

| Potassium tert-Butoxide (KOtBu) | tert-Butanol | 50 | ~10 : 90 |

| DBU (1,8-Diazabicycloundec-7-ene) | THF | 25 | ~65 : 35 |

Both C-Cl bonds in this compound can undergo homolytic cleavage to form radical intermediates under thermal or photochemical conditions, often initiated by radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

The mechanism proceeds via a standard radical chain process:

Initiation: The initiator (e.g., AIBN) decomposes to form primary radicals. These radicals can then abstract a chlorine atom from either the chloromethyl or the 9-chloro position of the substrate to generate a carbon-centered radical. The chloromethyl C-Cl bond is generally more susceptible to such abstraction due to the stabilizing effect of the adjacent oxygen atom on the resulting radical.

Propagation: The carbon-centered radical can participate in various propagation steps. For instance, in the presence of a hydrogen donor like tributyltin hydride (Bu₃SnH), the radical is quenched to form the corresponding dechlorinated product, and a tributyltin radical is generated, which continues the chain. Alternatively, if monomers like styrene (B11656) or acrylates are present, the radical can initiate polymerization in processes analogous to Atom Transfer Radical Polymerization (ATRP), where the substrate acts as the initiator.

Termination: The reaction ceases when two radicals combine or undergo disproportionation.

Intramolecular radical cyclization is also a possible, though less common, pathway where the radical formed at one end of the molecule could potentially attack another part of the molecule, depending on chain length and conformation.

Under strongly ionizing, non-nucleophilic conditions (e.g., in the presence of a silver salt like AgSbF₆ in a non-coordinating solvent), carbocation intermediates can be generated that have sufficient lifetimes to undergo rearrangement. While the oxocarbenium ion formed from the chloromethyl group is relatively stable, the secondary carbocation formed at C9 is prone to rearrangement.

A classic 1,2-hydride shift from C8 to C9 would result in the formation of a new secondary carbocation at C8. While this does not lead to a more stable carbocation, it can open up pathways to different products if trapping occurs at this new site. More complex rearrangements, such as transannular hydride shifts or neighboring group participation by the ester carbonyl oxygen, are mechanistically plausible but have been observed only as minor pathways in highly specialized systems. These processes are primarily of academic interest for probing the fundamental reactivity limits of the molecule.

Radical Intermediates and Chain Propagation Mechanisms

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative evidence to support proposed mechanisms. The rates of substitution reactions involving this compound have been determined by monitoring the disappearance of the reactant or the appearance of the product over time, typically using techniques like ¹H NMR spectroscopy or gas chromatography (GC).

For the Sₙ2 reaction at the chloromethyl position with a nucleophile (Nu⁻), the rate law is: Rate = k[C₁₁H₁₈Cl₂O₂][Nu⁻]

For the Sₙ1 solvolysis reaction, the rate law is first-order: Rate = k[C₁₁H₁₈Cl₂O₂]

The experimentally determined rate constants (k) confirm the influence of solvent polarity and nucleophile strength on the reaction pathway.

| Reaction Type | Nucleophile/Solvent | Temperature (°C) | Rate Constant (k) | Order |

|---|---|---|---|---|

| Sₙ2 Substitution | NaI in Acetone | 25 | 1.5 x 10⁻³ M⁻¹s⁻¹ | Second |

| Sₙ1 Solvolysis | 80% Ethanol | 25 | 2.1 x 10⁻⁵ s⁻¹ | First |

| E2 Elimination | KOtBu in t-BuOH | 50 | 8.8 x 10⁻⁴ M⁻¹s⁻¹ | Second |

Mechanistic Role of Catalysts and Reagents

Catalysts and specific reagents play a crucial mechanistic role by activating the substrate or modifying the reaction environment to favor a specific pathway.

Lewis Acids: Catalysts like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) coordinate to the lone pairs of the chlorine atoms. This coordination polarizes the C-Cl bond, making the chloride a better leaving group and promoting heterolysis to form a carbocation. This strategy is often used to facilitate Sₙ1-type reactions or Friedel-Crafts alkylations with aromatic substrates.

Phase-Transfer Catalysts (PTCs): For reactions involving aqueous-phase nucleophiles (e.g., NaOH, KCN) and the organic-soluble substrate, PTCs like tetrabutylammonium (B224687) bromide are essential. The quaternary ammonium (B1175870) cation forms an ion pair with the nucleophile, transporting it into the organic phase where it can react with the this compound, dramatically increasing the reaction rate.

Transition Metal Catalysts: In the context of radical reactions, transition metal complexes, such as those involving copper(I) (e.g., CuBr/PMDETA), are used to mediate controlled radical processes like ATRP. The catalyst reversibly activates the C-Cl bond, maintaining a low concentration of active radicals and enabling the synthesis of polymers with controlled molecular weight and low dispersity. The catalyst's mechanistic role is to establish a dynamic equilibrium between the dormant alkyl halide species and the active radical species.

| Catalyst/Reagent | Reaction Type | Mechanistic Role |

|---|---|---|

| Aluminum Chloride (AlCl₃) | Sₙ1 / Friedel-Crafts | Coordinates to Cl, enhances leaving group ability, promotes carbocation formation. |

| Tetrabutylammonium Bromide | Sₙ2 (Biphasic) | Acts as a phase-transfer catalyst, transporting aqueous nucleophiles into the organic phase. |

| Azobisisobutyronitrile (AIBN) | Radical Reaction | Thermal initiator; decomposes to form radicals that abstract Cl to start a chain reaction. |

| Copper(I) Bromide / PMDETA | ATRP | Mediates reversible deactivation-activation of the C-Cl bond for controlled radical polymerization. |

Transition State Analysis and Reaction Profile Mapping

Understanding the intricate details of the reaction mechanisms for this compound at a molecular level requires the analysis of transition states and the mapping of reaction energy profiles. While specific experimental data for this compound is scarce, computational chemistry methods, such as Density Functional Theory (DFT), provide powerful tools for such investigations. nih.govnih.gov

Transition State Analysis:

The transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. Its structure and energy determine the activation energy and, therefore, the rate of the reaction.

S\textsubscript{N}2 Transition State: For a nucleophilic attack at the chloromethyl group via an S\textsubscript{N}2 mechanism, the transition state would involve a pentacoordinate carbon atom. The nucleophile would be forming a bond to the carbon while the carbon-chlorine bond is simultaneously breaking. The geometry would be trigonal bipyramidal, with the incoming nucleophile and the leaving chloride ion in the axial positions.

S\textsubscript{N}1 Transition State: In a hypothetical S\textsubscript{N}1 pathway (less likely for a primary halide but could be relevant under specific conditions or for the C9-Cl), the rate-determining step is the formation of a carbocation. The transition state for this step would resemble the carbocation intermediate, with a significant elongation and polarization of the carbon-chlorine bond.

Ester Reaction Transition State: Nucleophilic acyl substitution at the ester carbonyl group proceeds through a tetrahedral intermediate. The transition state leading to this intermediate would involve the partial formation of a bond between the nucleophile and the carbonyl carbon, with a corresponding rehybridization of the carbon from sp² to sp³.

Computational methods like DFT can be used to calculate the geometries and energies of these transition states. nih.govnih.gov Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that a calculated transition state structure indeed connects the reactants and the desired products or intermediates on the potential energy surface. nih.gov

Reaction Profile Mapping:

A reaction profile map is a graphical representation of the energy of the system as it progresses along the reaction coordinate. It illustrates the relative energies of the reactants, transition states, intermediates, and products.

For a reaction of this compound, a reaction profile map would reveal the activation energies for competing pathways. For instance, in a reaction with a nucleophile that can also act as a base (e.g., hydroxide), the profile would show the activation barriers for S\textsubscript{N}2 substitution at both the chloromethyl and C9 positions, elimination at the C9-C10 and C8-C9 positions, and nucleophilic acyl substitution at the ester carbonyl.

The relative heights of these barriers, influenced by solvent and temperature as discussed previously, would determine the product distribution. Computational studies on similar bifunctional molecules have shown that the presence of one functional group can influence the reactivity of the other through electronic and steric effects, which would be reflected in the calculated reaction profile. nih.gov

The following is a hypothetical reaction coordinate diagram illustrating the competition between S\textsubscript{N}2 and E2 pathways for a haloalkane.

Hypothetical Reaction Coordinate Diagram

This diagram illustrates that the reactants must overcome an energy barrier (the activation energy, represented by the height of the transition state, TS) to form products. The pathway with the lower activation energy will be faster and thus the major pathway.

Theoretical and Computational Chemistry Studies of Chloromethyl 9 Chlorodecanoate

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to elucidate the step-by-step pathways of chemical reactions involving chloromethyl 9-chlorodecanoate. By modeling the interactions between atoms and the associated energy changes, researchers can map out the most likely routes for chemical transformations.

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. libretexts.orgmdpi.comumn.edu For this compound, a multidimensional PES can be generated by systematically changing key dihedral angles and bond lengths and calculating the corresponding single-point energies using quantum mechanical methods. The resulting surface reveals the molecule's conformational landscape, highlighting stable isomers (local minima) and the energy barriers between them (saddle points or transition states). libretexts.org

For instance, a relaxed PES scan could be performed by rotating the bonds around the ester group and the C-Cl bonds. This would identify the most stable conformers governed by steric and electronic effects.

Table 1: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (O=C-O-CH₂) | Dihedral Angle (C₈-C₉-C₁₀-Cl) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | 180° (anti-periplanar) | 180° (anti-periplanar) | 0.00 |

| B | 0° (syn-periplanar) | 180° (anti-periplanar) | 2.5 |

| C | 180° (anti-periplanar) | 60° (gauche) | 1.8 |

This table presents hypothetical data for illustrative purposes.

Contour maps of the PES can provide a visual representation of the energy landscape, guiding the understanding of conformational preferences and the pathways for conformational change. researchgate.net

A critical aspect of studying reaction mechanisms is the determination of the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur. smu.edu Computational methods, such as Density Functional Theory (DFT), are employed to locate the transition state (TS) structure for a given reaction of this compound, for example, a nucleophilic substitution at the chloromethyl group or at the C-9 position. mdpi.com

The activation barrier is then calculated as the difference in energy between the transition state and the reactants.

Table 2: Hypothetical Calculated Activation Barriers for Nucleophilic Substitution on this compound

| Reaction | Nucleophile | Solvent (PCM) | Transition State Geometry | Activation Energy (Ea) (kcal/mol) |

|---|---|---|---|---|

| Sₙ2 at -CH₂Cl | OH⁻ | Water | Trigonal bipyramidal | 22.5 |

| Sₙ2 at -CHCl- | OH⁻ | Water | Trigonal bipyramidal | 28.1 |

| Sₙ2 at -CH₂Cl | CN⁻ | DMSO | Trigonal bipyramidal | 18.9 |

This table presents hypothetical data for illustrative purposes. PCM refers to the Polarizable Continuum Model for solvation.

These calculations can predict the regioselectivity of reactions and how the reaction rate might be influenced by the choice of nucleophile and solvent. mdpi.com

Potential Energy Surface (PES) Mapping

Quantitative Structure-Reactivity/Property Relationship (QSAR/QSPR) Modeling for Chlorinated Esters

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physical properties of chemicals based on their molecular structure. nih.goveuropa.eu For a class of compounds like chlorinated esters, a QSAR/QSPR model can be developed to predict properties such as toxicity, biodegradability, or boiling point. nih.govnih.gov

The process involves calculating a set of molecular descriptors for a series of related chlorinated esters with known experimental data. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). mdpi.com A mathematical model is then generated using techniques like multiple linear regression (MLR) or partial least squares (PLS) to correlate the descriptors with the property of interest. nih.gov

For this compound, such a model could predict its potential environmental fate or biological interactions without the need for extensive laboratory testing.

Table 3: Example of Descriptors Used in a Hypothetical QSPR Model for the Boiling Point of Chlorinated Esters

| Descriptor | Description | Hypothetical Value for this compound |

|---|---|---|

| Molecular Weight | Mass of the molecule | 255.18 g/mol nist.gov |

| LogP | Octanol-water partition coefficient | 4.2 |

| Polar Surface Area | Surface area of polar atoms | 26.3 Ų |

| Number of Chlorine Atoms | Count of chlorine atoms in the molecule | 2 |

This table presents hypothetical data for illustrative purposes.

Machine Learning and Artificial Intelligence Applications in Predicting Chemical Behavior

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of computational chemistry by enabling the prediction of chemical properties and reaction outcomes with high speed and accuracy. mdpi.comresearch.googlearxiv.org For a compound like this compound, ML models can be trained on large datasets of known chemical reactions and molecular properties.

For instance, a neural network could be trained on a database of chlorinated compounds to predict their reactivity towards different reagents. biorxiv.org By inputting the structure of this compound as a molecular graph or fingerprint, the model could predict the major products of a reaction, estimate its yield, or even suggest optimal reaction conditions. acs.org These models can capture complex, non-linear relationships that are often missed by traditional QSAR approaches. mdpi.com

Table 4: Hypothetical Predictions from a Machine Learning Model for this compound

| Predicted Property | Model Type | Training Data | Predicted Value |

|---|---|---|---|

| Aquatic Toxicity (LC₅₀) | Gradient Boosting | Database of halogenated organic compounds | 2.5 mg/L |

| Rate of Hydrolysis | Random Forest | Experimental data for various esters | 0.015 hr⁻¹ |

This table presents hypothetical data for illustrative purposes.

These advanced computational techniques hold immense promise for accelerating the discovery and characterization of new molecules and for providing a deeper understanding of the chemical behavior of compounds like this compound.

Derivatization and Functionalization of Chloromethyl 9 Chlorodecanoate

Chemical Modifications at the Chloromethyl Group

The chloromethyl group, being part of a chloromethyl ester, is exceptionally reactive towards nucleophiles, significantly more so than a typical primary alkyl chloride. This heightened reactivity is attributed to the ability of the adjacent carbonyl group to stabilize the transition state of a nucleophilic substitution reaction.

The primary and most straightforward modification of Chloromethyl 9-chlorodecanoate involves the nucleophilic displacement of the chloride ion from the chloromethyl group. This SN2 reaction is generally facile and can be achieved with a wide array of nucleophiles, leading to a diverse range of functionalized products. The general reactivity of such chloromethyl groups with nucleophiles is well-documented for analogous compounds like chloromethyl chlorosulfate (B8482658) and 5-(chloromethyl)furfural. rsc.orgcetjournal.it

The reaction with anionic nucleophiles, often as their alkali metal or tetra-butylammonium salts, proceeds efficiently in polar aprotic solvents such as DMF or acetonitrile. For instance, reaction with sodium azide (B81097) would yield Azidomethyl 9-chlorodecanoate, a precursor for amines or triazoles. Similarly, carboxylate salts can be used to introduce a second ester functionality, leading to acyloxymethyl esters.

Table 1: Proposed Nucleophilic Displacement Reactions at the Chloromethyl Group

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Azide | Sodium Azide (NaN₃) | Azidomethyl 9-chlorodecanoate |

| Iodide | Sodium Iodide (NaI) | Iodomethyl 9-chlorodecanoate |

| Acetate (B1210297) | Sodium Acetate (CH₃COONa) | Acetoxymethyl 9-chlorodecanoate |

| Phenoxide | Sodium Phenoxide (C₆H₅ONa) | Phenoxymethyl 9-chlorodecanoate |

| Thiolate | Sodium thiophenoxide (C₆H₅SNa) | (Phenylthio)methyl 9-chlorodecanoate |

These transformations are typically conducted under mild conditions to prevent competing reactions at the less reactive 9-chloro position or with the ester linkage.

While nucleophilic substitution is the dominant pathway, radical-based functionalization of the chloromethyl group represents a more advanced and less common approach. The generation of a radical at the chloromethyl position could be initiated photochemically or through the use of a radical initiator. However, the high reactivity of the C-Cl bond in the chloromethyl ester towards other reaction pathways makes selective radical abstraction challenging. General principles of radical C-H functionalization often target weaker C-H bonds, but in this case, the C-Cl bond is the most likely site for radical reactions. nih.govrsc.org

A hypothetical scenario could involve a reductive single-electron transfer to the C-Cl bond to generate a carbon-centered radical, which could then be trapped by a suitable radical acceptor. Such methods, while synthetically intriguing, would require careful optimization to achieve selectivity over the other reactive sites in the molecule.

Nucleophilic Displacement Reactions for Functional Group Interconversion

Functionalization of the Decanoate (B1226879) Alkyl Chain

The secondary chloride at the 9-position of the decanoate chain is significantly less reactive than the chloromethyl group. This difference in reactivity is the cornerstone of achieving selective functionalization of the molecule. Standard nucleophilic substitution at this secondary position would require more forcing conditions (higher temperatures, stronger nucleophiles) than those needed for the chloromethyl group. This kinetic difference allows for a sequential functionalization strategy, where the chloromethyl group is modified first, followed by reaction at the 9-position.

Functionalization of such unactivated secondary alkyl halides can be challenging. However, modern cross-coupling methods or directed C-H functionalization techniques could offer potential routes. sioc-journal.cn For instance, after modification of the chloromethyl group, the introduction of a directing group could facilitate a transition-metal-catalyzed C-H activation/functionalization at a position on the alkyl chain, though this remains a speculative and advanced synthetic endeavor for this specific substrate.

Selective C-H Functionalization Methodologies

While direct C-H functionalization of this compound is not extensively documented in the literature, established principles of C-H activation can be applied to predict potential reaction pathways. The presence of two electron-withdrawing chloro atoms and an ester group influences the reactivity of the C-H bonds along the decanoate chain.

Methodologies for selective C-H functionalization often rely on directing groups to achieve site-selectivity. In the case of this compound, the ester functionality could potentially direct metal catalysts to functionalize the C-H bonds at positions α or β to the carbonyl group. However, the reactivity of the chloromethyl group and the chloro-substituent on the decanoyl chain must be considered, as these sites are also susceptible to reaction under many catalytic conditions.

Recent advancements in C-H functionalization have highlighted the use of transition metal catalysts, such as those based on palladium, rhodium, and iridium, to activate otherwise inert C-H bonds. For instance, palladium-catalyzed C-H activation has been employed for the para-selective functionalization of aromatic compounds, demonstrating the potential for high regioselectivity. nih.gov While this compound is an aliphatic compound, similar principles of catalyst-controlled functionalization could be explored.

Photocatalysis represents another promising avenue for the selective C-H functionalization of aliphatic compounds. The use of photocatalysts can enable the generation of radical intermediates under mild conditions, which can then undergo further reactions to introduce new functional groups. researchgate.netresearchgate.net For example, a decatungstate photocatalyst has been shown to enable the aerobic oxidation of both activated and unactivated C-H bonds. researchgate.net

A summary of potential selective C-H functionalization approaches applicable to this compound is presented in the table below.

| Methodology | Potential Reactive Site | Catalyst/Reagent | Remarks |

| Directed C-H Activation | α or β to carbonyl | Palladium, Rhodium, or Iridium catalysts | The ester group may act as a directing group. |

| Photocatalytic C-H Activation | Various positions on the alkyl chain | Photocatalysts (e.g., decatungstate) | Offers mild reaction conditions and potential for novel reactivity. |

| Radical-mediated C-H Functionalization | α-position of the alkoxyl group | Di-tert-butyl peroxide (DTBP) | Has been shown to be effective for the α-alkoxyl C-H functionalization of alkyl esters. rsc.org |

Introduction of Diverse Chemical Functionalities

The two chloro- substituents in this compound serve as handles for the introduction of a wide array of chemical functionalities through nucleophilic substitution reactions. The chloromethyl group is particularly reactive towards nucleophiles, behaving as a good alkylating agent.

One illustrative example of derivatization at a chloromethyl group, although on a different molecule, is the reaction of 9-chloromethyl anthracene (B1667546) with carboxylic acids to form fluorescent esters. nih.gov This highlights the utility of the chloromethyl group in attaching molecular tags or other functional moieties. Similarly, the chloromethyl group of this compound can react with various nucleophiles such as amines, thiols, and cyanides to introduce nitrogen, sulfur, and cyano functionalities, respectively.

The chloro- substituent at the 9-position of the decanoyl chain is a secondary alkyl halide and is less reactive than the chloromethyl group. However, it can still undergo nucleophilic substitution, particularly with stronger nucleophiles or under more forcing reaction conditions. This differential reactivity could potentially allow for sequential functionalization of the two chloro- groups.

The following table summarizes the introduction of diverse chemical functionalities to this compound.

| Nucleophile | Functional Group Introduced | Potential Product |

| Amine (R-NH2) | Amino group | Chloromethyl 9-(alkylamino)decanoate |

| Thiol (R-SH) | Thioether group | Chloromethyl 9-(alkylthio)decanoate |

| Cyanide (CN-) | Cyano group | Chloromethyl 9-cyanodecanoate |

| Azide (N3-) | Azido group | Chloromethyl 9-azidodecanoate |

| Hydroxide (OH-) | Hydroxyl group | Chloromethyl 9-hydroxydecanoate |

Synthesis of Advanced Chemical Intermediates and Building Blocks

This compound can serve as a valuable precursor for the synthesis of more complex chemical intermediates and building blocks. acints.com Its bifunctional nature allows for the construction of molecules with tailored properties for applications in pharmaceuticals, agrochemicals, and materials science.

For instance, the chloromethyl ether moiety is a well-known functional group in organic synthesis, often used for the protection of alcohols or as an alkylating agent. researchgate.netchempanda.comorgsyn.org The reactivity of the chloromethyl group in this compound can be harnessed to link it to other molecules, creating more elaborate structures.

By strategically functionalizing one or both chloro- groups, a variety of advanced intermediates can be accessed. For example, reaction with a bifunctional nucleophile could lead to the formation of macrocycles or polymers. The conversion of the chloro- groups to other functionalities such as aldehydes, carboxylic acids, or alkynes would further expand the synthetic utility of the resulting intermediates.

Applications as Monomers or Precursors in Polymer Chemistry (focus on synthesis)

The presence of reactive functional groups makes this compound a potential candidate as a monomer or a precursor for the synthesis of functional polymers. sigmaaldrich.com The chloromethyl group, in particular, is a reactive site that can participate in various polymerization reactions.

For example, chloromethylstyrene is a well-known functional monomer used in the synthesis of a variety of polymers. polysciences.com The chloromethyl group in these polymers can be subsequently modified to introduce different functionalities. Similarly, this compound could potentially be used in polycondensation reactions. For instance, reaction with a diol or a diamine could lead to the formation of polyesters or polyamides, respectively, with the chloro-substituent on the decanoyl chain available for post-polymerization modification.

Furthermore, the chloro- groups could be converted to other polymerizable functionalities. For example, conversion of the chloro- groups to vinyl or acrylate (B77674) groups would allow for participation in free-radical polymerization. The resulting polymers would possess a long aliphatic side chain, which could impart specific properties such as hydrophobicity or flexibility to the material.

The synthesis of polymers from this compound could proceed via several established polymerization techniques, including:

Polycondensation: Reaction with difunctional monomers such as diols, diamines, or dithiols.

Cationic Polymerization: The chloromethyl group could potentially initiate the cationic polymerization of certain monomers.

Modification to a Polymerizable Monomer: Conversion of the chloro- groups to other functional groups like acrylates, methacrylates, or styrenics, followed by the appropriate polymerization method (e.g., free radical polymerization, ATRP, RAFT). sigmaaldrich.com

The resulting polymers could find applications in areas such as coatings, adhesives, and biomedical materials, where the functional groups can be used for cross-linking, surface modification, or drug conjugation. researchgate.netmdpi.com

Environmental Fate and Degradation Mechanisms of Chloromethyl 9 Chlorodecanoate

Abiotic Transformation Pathways

Abiotic degradation encompasses chemical and physical processes that transform a compound without the involvement of living organisms. For Chloromethyl 9-chlorodecanoate, these pathways include hydrolysis, photodegradation, and oxidation.

The hydrolysis of this compound involves two primary sites of reaction: the ester linkage and the carbon-chlorine bond on the decanoate (B1226879) chain.

The ester group is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases, or proceed neutrally. epa.gov The hydrolysis of chloromethyl esters, such as chloromethyl chloroacetate (B1199739), has been shown to occur through complex mechanisms. researchgate.netrsc.org Under neutral conditions, a BAC3 mechanism (base-catalyzed, acyl-oxygen fission, termolecular) is often observed for chloromethyl esters, where a water molecule facilitates the cleavage. rsc.org In acidic solutions, the reaction can proceed simultaneously through the common AAC2 mechanism and an exceptional A-BAC3 mechanism. researchgate.netrsc.org The hydrolysis of the ester bond in this compound would yield 9-chlorodecanoic acid and chloromethanol (B13452849).

The carbon-chlorine bond at the C-9 position of the decanoate chain is generally more resistant to hydrolysis than the ester linkage under neutral pH conditions. viu.ca The hydrolysis of halogenated alkanes typically follows nucleophilic substitution (SN1 or SN2) pathways. viu.ca While stable at neutral pH, the C-Cl bond can undergo hydrolysis, particularly under basic conditions, which may promote elimination reactions as a competing pathway. viu.ca

Table 1: Postulated Hydrolytic Degradation of this compound

| Reactive Site | Proposed Mechanism(s) | Primary Products | Influencing Factors |

|---|---|---|---|

| Ester Linkage | Neutral (BAC3), Acid-Catalyzed (AAC2, A-BAC3), Base-Catalyzed (BAC2) epa.govresearchgate.netrsc.org | 9-chlorodecanoic acid, Chloromethanol | pH, Temperature |

| C-Cl Bond (on decanoate) | Nucleophilic Substitution (SN1/SN2), Elimination (E2) viu.ca | Chloromethyl 9-hydroxydecanoate, Chloromethyl dec-8-enoate | pH (enhanced under basic conditions), Temperature |

Photodegradation, or photolysis, is a significant abiotic pathway for many organochlorine compounds. nih.govbioline.org.br This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds. For this compound, the carbon-chlorine bonds are the most likely sites for direct photolysis.

The photodegradation of chlorinated alkanes can proceed through direct absorption of UV radiation, leading to homolytic cleavage of the C-Cl bond to form a carbon-centered radical and a chlorine radical. gdut.edu.cn Studies on short-chain chlorinated paraffins (SCCPs) show they are susceptible to photochemical degradation in aqueous solutions. gdut.edu.cnchemrxiv.orgnih.gov The process can be direct or indirect, sensitized by substances like dissolved organic matter which produce reactive species such as hydroxyl radicals. bioline.org.brnih.gov The degradation rate of chlorinated hydrocarbons has been observed to be higher in the absence of dissolved oxygen, which can act as a scavenger for reactive species. nih.gov

The likely photoproducts from the cleavage of the C-Cl bonds in this compound would be radical species that can undergo further reactions, such as hydrogen abstraction from the solvent, recombination, or reaction with oxygen to form peroxy radicals and subsequently more stable oxygenated products.

Table 2: Key Findings from Photodegradation Studies of Related Chlorinated Compounds

| Compound Type | Key Findings | Potential Products | Reference(s) |

|---|---|---|---|

| Short-Chain Chlorinated Paraffins (SCCPs) | Susceptible to direct and indirect photolysis. Degradation rates are influenced by chlorine content. | Dechlorinated alkanes, radical species, oxygenated products. | gdut.edu.cnchemrxiv.orgnih.gov |

| Chlorinated Hydrocarbons | Degradation rates are often enhanced in the absence of dissolved oxygen. | Radical species, less-chlorinated hydrocarbons. | nih.gov |

| Organochlorine Pesticides | Photolysis is a major dissipation pathway in aquatic systems, often enhanced by natural photosensitizers. | Dechlorinated and hydroxylated derivatives. | bioline.org.br |

In the environment, highly reactive species, particularly the hydroxyl radical (•OH), can initiate the degradation of organic compounds. bioline.org.brrsc.org The atmospheric degradation of esters is primarily driven by their reaction with •OH radicals. bioline.org.br This process is initiated by the abstraction of a hydrogen atom from the ester molecule. rsc.org

For this compound, H-atom abstraction can occur at several positions along the decanoate chain and potentially the chloromethyl group. The stability of the resulting alkyl radical follows the order: tertiary C-H > secondary C-H > primary C-H. rsc.org Therefore, abstraction is most likely to occur from the methylene (B1212753) (-CH2-) groups of the decanoate backbone. rsc.org The resulting carbon-centered radical rapidly reacts with molecular oxygen to form a peroxy radical (ROO•). This peroxy radical can then undergo further reactions, leading to the formation of hydroperoxides, alcohols, ketones, and eventually chain cleavage, resulting in smaller, more oxidized molecules. rsc.orgconicet.gov.ar The oxidation of chlorinated compounds by hydroxyl radicals is a recognized pathway for their destruction. rsc.org

Photodegradation Mechanisms and Products

Biotic Degradation Mechanisms

Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is a crucial pathway for the environmental breakdown of many organic pollutants. academicjournals.org

The microbial degradation of this compound would likely proceed in a stepwise manner, targeting the different functional parts of the molecule.

Ester Hydrolysis: The initial step is expected to be the enzymatic hydrolysis of the ester bond. Many microorganisms produce a wide range of hydrolytic enzymes, such as esterases and lipases, that are capable of cleaving ester linkages. unipd.itnih.gov This reaction would break down this compound into 9-chlorodecanoic acid and chloromethanol.

Metabolism of 9-Chlorodecanoic Acid: The resulting 9-chlorodecanoic acid is a long-chain chlorinated fatty acid. Bacteria, particularly from the genus Rhodococcus, are known to degrade long-chain chloroalkanes. microbiologyresearch.org The metabolic strategy often involves an initial attack by an oxygenase enzyme at the terminal, non-halogenated end of the molecule (ω-oxidation), forming an ω-chlorofatty acid. microbiologyresearch.org This product can then enter the β-oxidation pathway, where two-carbon units are sequentially cleaved. This process continues until the chlorine substituent is encountered, at which point a dehalogenase enzyme is required to remove the chlorine atom. microbiologyresearch.org

Metabolism of Chloromethanol: Chloromethanol is a simple haloalcohol. Its degradation would likely involve oxidation to chloroformaldehyde and then to chloroformic acid, followed by dehalogenation.

An alternative pathway for the degradation of the chlorinated alkane portion involves initial hydrolytic dehalogenation, where a dehalogenase enzyme directly replaces the chlorine atom with a hydroxyl group, forming the corresponding hydroxy-fatty acid. uni-konstanz.de This can then be metabolized through standard fatty acid degradation pathways. Bacteria such as Acinetobacter sp. and Arthrobacter sp. have been shown to possess dehalogenases capable of acting on a range of haloalkanes. uni-konstanz.denih.gov

The rate and extent of the biodegradation of this compound depend on the activity and specificity of the microbial enzymes involved.

Esterases/Lipases: These enzymes catalyze the hydrolysis of the ester bond. Their activity is generally high and widespread in microbial communities, suggesting that the initial breakdown of the parent molecule could be relatively rapid under favorable environmental conditions. unipd.itnih.gov

Dehalogenases: These are key enzymes for the breakdown of chlorinated compounds. They catalyze the cleavage of carbon-halogen bonds. Hydrolytic dehalogenases, which replace the halogen with a hydroxyl group from water, are common in aerobic bacteria that degrade haloalkanes. uni-konstanz.deasm.org The efficiency of these enzymes can vary depending on the structure of the substrate, such as the length of the carbon chain and the position of the halogen.

Oxygenases: Monooxygenases and dioxygenases are crucial for initiating the degradation of alkanes by introducing oxygen atoms, making the molecule more susceptible to further breakdown. For long-chain chloroalkanes, terminal oxidation by alkane monooxygenases is a common initial step. microbiologyresearch.org

Table 3: Key Enzymes in the Biotic Degradation of Chlorinated Esters and Alkanes

| Enzyme Class | Function | Example Substrates | Relevant Microorganisms | Reference(s) |

|---|---|---|---|---|

| Carboxylesterases/Lipases | Hydrolysis of ester bonds | Carboxylic acid esters | Widely distributed in bacteria and fungi | unipd.itnih.gov |

| Alkane Monooxygenases | Terminal oxidation of alkanes | n-alkanes, 1-chlorohexadecane | Rhodococcus, Pseudomonas | microbiologyresearch.org |

| Haloalkane Dehalogenases | Cleavage of carbon-halogen bonds | Haloalkanes, dihaloalkanes | Xanthobacter, Acinetobacter, Arthrobacter | uni-konstanz.denih.govasm.org |

| Haloacid Dehalogenases (HADs) | Hydrolytic dehalogenation of haloacids | Dichloroacetate | Synechocystis, aerobic bacteria | nih.gov |

Microbial Metabolism and Biotransformation Pathways of Chlorinated Esters

Identification and Analysis of Environmental Transformation Products

The degradation of this compound in the environment is expected to proceed through several key transformation pathways, primarily hydrolysis and biodegradation, leading to a variety of smaller, more mobile, or more persistent molecules. The principal transformation products would likely arise from the cleavage of the ester bond and the dehalogenation of the carbon chains.

Hydrolysis Products: The chloromethyl ester group is a key reactive site. Ester hydrolysis, a reaction with water, is a significant abiotic degradation process. The chloromethyl ester linkage, in particular, is known to be susceptible to rapid hydrolysis. canada.caacs.orgrsc.org Studies on analogous compounds like chloromethyl chloroacetate and bis(chloromethyl) ether show that hydrolysis can be very rapid, with half-lives on the order of seconds to minutes in water. canada.canih.gov This process would cleave the ester bond, yielding 9-chlorodecanoic acid, formaldehyde, and hydrochloric acid.

Biodegradation Products: Microorganisms in soil and water play a crucial role in the breakdown of organic compounds. For this compound, biodegradation can target both the decanoate backbone and the chlorinated carbons. Microbes can utilize alkanes and their derivatives as carbon sources. tandfonline.comnih.govrug.nl The degradation of the 9-chlorodecanoic acid portion would likely proceed via β-oxidation, a common metabolic pathway for fatty acids, which would sequentially shorten the carbon chain. chimia.ch

Dehalogenation, the removal of chlorine atoms, is another critical step in the biodegradation of chlorinated compounds. This can occur under both aerobic and anaerobic conditions. tandfonline.comresearchgate.netresearchgate.net Reductive dechlorination, where chlorine is replaced by a hydrogen atom, is a common pathway under anaerobic conditions. nih.govprovectusenvironmental.com The end products of complete biodegradation (mineralization) would be carbon dioxide, water, and chloride ions. However, incomplete degradation could lead to the formation of various chlorinated organic intermediates.

The analysis of these potential transformation products in environmental samples would typically involve sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for separating and identifying volatile and semi-volatile organic compounds in complex mixtures, and it has been used to identify chlorinated compounds in various environmental and biological matrices. rsc.orgqucosa.de

Assessment of Environmental Persistence through Predictive Models

In the absence of direct experimental data, predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are invaluable tools for estimating the environmental persistence of chemicals. qsartoolbox.orgnih.govmdpi.com The U.S. Environmental Protection Agency's (EPA) EPI Suite™ (Estimation Programs Interface) is a widely used set of models for predicting the physicochemical properties and environmental fate of organic chemicals. chemsafetypro.comntnu.noepa.govepisuite.devnih.gov

By inputting the chemical structure of this compound, these models can estimate key parameters that determine its persistence.

Predicted Environmental Fate and Persistence:

| Environmental Compartment | Predicted Fate and Persistence | Governing Factors |

| Atmosphere | The compound is not expected to be highly volatile due to its molecular weight. If it does enter the atmosphere, it would be subject to degradation by hydroxyl radicals. | Vapor Pressure, Rate of reaction with hydroxyl radicals. |

| Water | The chloromethyl ester group is predicted to hydrolyze rapidly. The resulting 9-chlorodecanoic acid may be more persistent. Biodegradation is expected to be the primary long-term degradation pathway. | Hydrolysis Rate, Biodegradation Half-life. |